N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-fluorobenzamide
Beschreibung
Eigenschaften
IUPAC Name |
N-[(1-cyclopentyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O2/c20-16-8-4-3-7-14(16)19(24)21-11-17-15-12-25-10-9-18(15)23(22-17)13-5-1-2-6-13/h3-4,7-8,13H,1-2,5-6,9-12H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBMOCCWWYHIXIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C3=C(COCC3)C(=N2)CNC(=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-fluorobenzamide is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-fluorobenzamide can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 369.4 g/mol
- CAS Number : 1795086-07-5
Structural Features
The compound features a tetrahydropyrano[4,3-c]pyrazole moiety which is linked to a fluorobenzamide group. The presence of the fluorine atom is significant as it can influence the compound's lipophilicity and binding affinity to biological targets.
The biological activity of N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-fluorobenzamide has been investigated in relation to its interaction with various receptors and enzymes. Preliminary studies suggest that the compound may act as a modulator of metabotropic glutamate receptors (mGluRs), which are implicated in numerous neurological processes.
Key Findings:
- Potentiation of mGluR5 : Similar compounds have shown efficacy in enhancing mGluR5-mediated calcium signaling in neuronal cells. For instance, CDPPB (a related compound) exhibited an EC50 value of approximately 77 nM for potentiating glutamate-induced responses in astrocytes .
Structure-Activity Relationship (SAR)
The SAR studies indicate that substituents on the benzamide moiety significantly affect biological activity. The introduction of electronegative groups at specific positions enhances receptor affinity and potency. For example:
- Fluorine Substitution : The presence of a fluorine atom in the ortho position of aromatic rings has been associated with increased binding affinity for mGluR5 .
Pharmacological Profile
The pharmacological properties of N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-fluorobenzamide include:
- Human Intestinal Absorption : High probability (1.0) suggesting good oral bioavailability.
- Blood-Brain Barrier Permeability : Strong likelihood (0.9887), indicating potential central nervous system effects.
In Vivo Studies
Recent studies have explored the effects of related compounds on animal models. For instance:
- Cognitive Enhancement : Compounds similar to N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-fluorobenzamide have demonstrated improvements in memory and learning tasks in rodent models by modulating glutamatergic signaling pathways.
- Neuroprotective Effects : In models of neurodegeneration, these compounds have shown promise in reducing neuronal death and improving functional outcomes post-injury.
Comparative Analysis Table
| Compound Name | CAS Number | Molecular Weight | EC50 (nM) | Blood-Brain Barrier |
|---|---|---|---|---|
| N-(Cyclopentyl... | 1795086-07-5 | 369.4 g/mol | TBD | High |
| CDPPB | TBD | TBD | 77 | Moderate |
| VU-1545 | TBD | TBD | 9.6 | High |
Vergleich Mit ähnlichen Verbindungen
Data Table: Key Structural and Pharmacological Comparisons
Key Comparative Analyses
Substituent Effects on Antitumor Activity
- Cyclopentyl vs. Ethyl-substituted analogs may prioritize solubility over membrane penetration .
- 2-Fluorobenzamide vs. Mercaptohexyl (Compound 287): The 2-fluorobenzamide group in the target compound differs functionally from the mercaptohexyl chain in Compound 287, a known HDAC inhibitor. While the latter facilitates zinc-binding in HDAC active sites, the former’s fluorinated aromatic system may target kinases or DNA repair enzymes .
- Pyrazole-Benzimidazole Hybrid (Compound 288): The benzimidazole moiety in Compound 288 enables Chk2 inhibition, a mechanism distinct from the target compound’s inferred mode of action. This highlights how minor structural changes redirect activity toward divergent pathways .
Pharmacological Profile
- Potency Spectrum: Compound 286 () shows selectivity for gastric (HGC-27) and prostate (PC-3) cancers, whereas Compound 287 exhibits broad cytotoxicity. The target compound’s 2-fluorobenzamide group may confer selectivity for specific tumor types, though experimental validation is needed .
- Mechanistic Divergence: The HDAC inhibition (Compound 287) and Chk2 inhibition (Compound 288) observed in analogs suggest the pyranopyrazole core is a versatile scaffold. The target compound’s lack of a mercaptohexyl or benzimidazole group likely excludes these mechanisms, implying a novel target profile .
Research Findings and Implications
- Gaps in Data: No direct cytotoxicity or target engagement data are available for the target compound. However, its structural similarity to Compound 286 () supports prioritized testing in gastric and prostate cancer models .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
